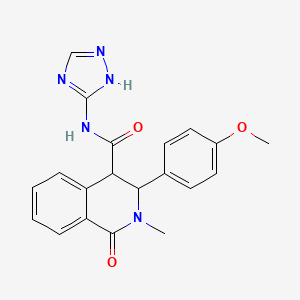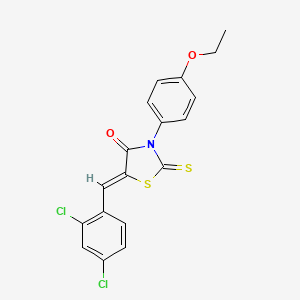
3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide is an organic compound that belongs to the class of amides It features a chlorophenyl group, a pyrrole ring, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a Friedel-Crafts acylation to introduce the butanamide group.
Introduction of the Pyrrole Ring: The intermediate is then subjected to a reaction with pyrrole under acidic or basic conditions to form the pyrrole ring.
N-Alkylation: The final step involves the alkylation of the nitrogen atom in the pyrrole ring with isopropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanamide backbone, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction could produce secondary amines.
科学的研究の応用
Chemistry
In chemistry, 3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit biological activity that could be harnessed for therapeutic purposes.
Medicine
Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, such compounds may be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional group versatility.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide: This compound is unique due to its specific combination of functional groups.
4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups may exhibit comparable chemical reactivity.
Pyrrole-containing amides: These compounds share the pyrrole ring and amide backbone, making them structurally similar.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C17H21ClN2O |
|---|---|
分子量 |
304.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N-propan-2-yl-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C17H21ClN2O/c1-13(2)19-17(21)11-15(12-20-9-3-4-10-20)14-5-7-16(18)8-6-14/h3-10,13,15H,11-12H2,1-2H3,(H,19,21) |
InChIキー |
YKRPOSXNLZOTFL-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CC(CN1C=CC=C1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-hydroxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12170548.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B12170553.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12170558.png)
![2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B12170563.png)

![4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12170574.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide](/img/structure/B12170575.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12170578.png)

![[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B12170581.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B12170606.png)

